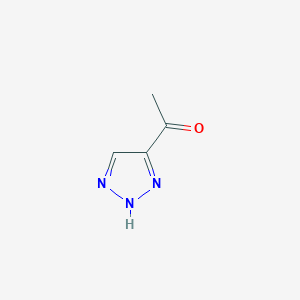

1-(1H-1,2,3-Triazol-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2H-triazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-3(8)4-2-5-7-6-4/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGPCWYKTKUKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1h 1,2,3 Triazol 4 Yl Ethanone and Its Analogues

Direct Synthesis Strategies of the Core 1-(1H-1,2,3-Triazol-4-yl)ethanone Structure

Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) Approaches

The premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govrsc.org This reaction is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless, valued for its reliability, high yields, and stereospecificity. organic-chemistry.org The CuAAC reaction unites an organic azide and a terminal alkyne to exclusively afford the 1,4-regioisomer of the 1,2,3-triazole. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would involve the reaction of an azide with an acetylenic ketone, such as 3-butyn-2-one. This method is noted for its operational simplicity and tolerance of a wide array of functional groups. organic-chemistry.orgnih.gov

Unlike the thermal Huisgen cycloaddition, the CuAAC reaction is not a concerted pericyclic process. wikipedia.orgorganic-chemistry.org It proceeds through a stepwise mechanism involving copper-acetylide intermediates. nih.govnih.gov The catalytic cycle is generally understood to begin with the reaction of the Cu(I) catalyst with the terminal alkyne, which increases the acidity of the terminal proton and facilitates the formation of a copper(I) acetylide complex. nih.gov This complex then reacts with the azide.

Computational studies and kinetic measurements suggest that the reaction can proceed through either a mononuclear or a binuclear copper pathway, with evidence often favoring a binuclear mechanism where two copper atoms participate in the catalytic cycle. nih.govrsc.orgacs.org This pathway involves the formation of a dinuclear Cu(I)-acetylide complex, which is highly nucleophilic. nih.gov The subsequent steps involve the coordination of the azide, cyclization to form a six-membered metallacycle intermediate, and finally, rearomatization and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst. nih.govnih.gov This directed, stepwise mechanism is responsible for the reaction's complete regioselectivity. nih.govnsf.gov

The choice of the copper catalyst system is pivotal for the success of the CuAAC reaction, ensuring high yield and the exclusive formation of the 1,4-disubstituted regioisomer. nih.govresearchgate.net

Homogeneous Catalysts: The active catalytic species is copper(I). researchgate.net Common practice involves generating Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. wikipedia.orgnsf.gov Alternatively, direct Cu(I) sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) are frequently used. ias.ac.inmdpi.com The use of ligands can stabilize the Cu(I) species and enhance catalytic activity. mdpi.comscielo.org.mx The counter-ion of the copper salt has also been shown to influence the reaction kinetics. nsf.gov

Heterogeneous Catalysts: To address the challenge of removing potentially toxic copper residues from the final product, heterogeneous catalyst systems have been developed. These systems, which include CuO nanoparticles, copper on charcoal (Cu/C), and copper supported on various organic or inorganic materials, offer significant advantages such as easy separation from the reaction mixture (typically by filtration), recovery, and reusability. researchgate.netbohrium.commdpi.com

Table 1: Comparison of Catalyst Systems in CuAAC Reactions

| Catalyst System | Description | Advantages | Disadvantages |

| CuSO₄/Sodium Ascorbate | In situ generation of Cu(I) from a Cu(II) precursor and a reducing agent. wikipedia.orgnsf.gov | Readily available and inexpensive reagents. | Requires a reducing agent; product purification from copper salts can be difficult. |

| CuI or CuBr | Direct use of a stable Cu(I) salt. ias.ac.inmdpi.com | Simple, no reducing agent needed. | Can have lower solubility in some organic solvents. |

| Ligand-Stabilized Cu(I) | Cu(I) complexed with ligands (e.g., phosphines, N-heterocyclic carbenes). mdpi.comscielo.org.mx | Enhanced stability and catalytic activity. | Ligands can be expensive and may require synthesis. |

| Heterogeneous Cu Catalysts | Copper nanoparticles (e.g., CuO, Cu₂O) or Cu supported on a solid matrix (e.g., charcoal, silica). researchgate.netbohrium.commdpi.com | Easy removal, recovery, and reuse; low copper contamination in product. bohrium.com | Can sometimes exhibit lower activity than homogeneous systems; may require higher temperatures. |

The CuAAC reaction is renowned for its robustness and compatibility with a diverse range of reaction conditions. acs.org

Solvents: The reaction can be effectively carried out in various solvents, including polar solvents like water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, as well as nonpolar organic solvents such as dichloromethane (B109758) (DCM), toluene, and tetrahydrofuran (THF), or in solvent mixtures. rsc.orgnih.govmdpi.comnih.gov The choice of solvent can impact reaction rates and yields, with highly polar solvents often affording better results. acs.org In a move towards green chemistry, biodegradable solvents like Cyrene have been successfully employed as effective alternatives to toxic solvents like DMF and DMSO. nih.gov

Temperature and pH: A significant advantage of CuAAC is that it often proceeds efficiently at room temperature. organic-chemistry.org Gentle heating can be used to accelerate the reaction if necessary. The process is also tolerant of a wide pH range, typically between 4 and 12, making it suitable for biological and aqueous applications. organic-chemistry.orgacs.org

Conventional Thermal Cycloaddition Reactions

The uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition is the parent reaction for triazole synthesis. organic-chemistry.orgnih.gov This reaction involves the direct cycloaddition of an azide and an alkyne to form a triazole ring. While fundamental, this method has significant drawbacks for the specific synthesis of this compound. The primary limitation is the lack of regioselectivity; the reaction of an asymmetrical alkyne with an azide produces a mixture of both 1,4- and 1,5-disubstituted triazole regioisomers. nih.govwikipedia.org Furthermore, the thermal reaction has a high activation barrier and typically requires elevated temperatures and prolonged reaction times for unactivated substrates. nih.govorganic-chemistry.org These factors make it a less efficient and less precise method compared to its copper-catalyzed counterpart for generating a single, desired regioisomer.

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of 1,2,3-triazoles. scielo.org.zaclockss.org When applied to the CuAAC reaction, microwave-assisted protocols can dramatically reduce reaction times from hours to mere minutes, often leading to improved product yields compared to conventional heating methods. ias.ac.inresearchgate.netnih.gov In a typical microwave-assisted procedure, the azide, alkyne, a copper(I) catalyst (such as CuI), and a suitable solvent are sealed in a vessel and exposed to microwave irradiation. ias.ac.in The rapid, uniform heating provided by microwaves enhances the reaction kinetics, offering a highly efficient and time-saving route for the synthesis of this compound and its derivatives. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted CuAAC Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours (e.g., 8 hours) ias.ac.in | Minutes (e.g., 12 minutes) ias.ac.in |

| Energy Input | Conductive heating, slow and non-uniform | Dielectric heating, rapid and uniform |

| Yields | Good to excellent | Often higher than conventional methods researchgate.netnih.gov |

| Side Reactions | Potential for side reactions due to prolonged heating | Reduced potential for side reactions due to short reaction times |

Metal-Free Cycloaddition Methodologies

The synthesis of 1,2,3-triazoles without the use of heavy metal catalysts has become a significant area of research, driven by the need for more biocompatible and environmentally friendly procedures. The classical Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often requires high temperatures and results in a mixture of regioisomers. ias.ac.inresearchgate.net While copper- and ruthenium-catalyzed versions (CuAAC and RuAAC) offer high regioselectivity, metal-free alternatives are sought to avoid metal contamination in biological applications. rsc.org

Two prominent metal-free strategies are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and organocatalytic methods. SPAAC utilizes highly strained cyclic alkynes, such as cyclooctynes, where the ring strain provides the necessary activation energy for the cycloaddition to proceed spontaneously with azides under physiological conditions without a catalyst. wikipedia.orgnih.govnih.gov This method is exceptionally useful in bioconjugation but is often employed for more complex molecular architectures rather than the synthesis of smaller standalone molecules like this compound.

More relevant to the synthesis of the target compound and its analogues are organocatalytic approaches. These methods use small organic molecules as catalysts to promote the [3+2] cycloaddition. For instance, enolate-mediated organocatalytic azide-ketone cycloaddition (OrgAKC) has been developed for the synthesis of highly substituted 1,2,3-triazoles. researchgate.net This reaction typically involves the use of an amine catalyst, such as pyrrolidine, which reacts with a ketone to form an enamine intermediate. This electron-rich enamine then readily undergoes cycloaddition with an azide. nih.gov While not a direct cycloaddition with an alkyne, related organocatalytic methods can utilize activated carbonyl compounds to build the triazole ring, offering a metal-free pathway to functionalized triazoles. researchgate.netresearchgate.net

Base-Catalyzed Cyclocondensation Approaches

Base-catalyzed reactions provide an alternative to traditional cycloadditions for synthesizing the 1,2,3-triazole core, particularly when using active methylene compounds instead of alkynes. These methods involve the condensation of a compound containing an activated methylene group (such as a 1,3-dicarbonyl compound) with an azide, facilitated by a base.

Potassium carbonate (K₂CO₃) is a versatile and mild base frequently employed in organic synthesis for promoting reactions such as condensations and alkylations. rsc.orgresearchgate.netscispace.com In the context of triazole synthesis, its role is to deprotonate an active methylene compound, generating a nucleophilic enolate ion. This enolate can then react with an organic azide. Potassium carbonate is favored for its moderate basicity, low cost, and environmentally benign nature compared to stronger bases like sodium hydroxide or organometallic bases. scispace.com While specific examples detailing the use of potassium carbonate for the synthesis of this compound are not prevalent, its application in related syntheses of heterocyclic compounds from active methylene precursors is well-established. researchgate.netresearchgate.net For instance, K₂CO₃ has been used in the synthesis of various azoles and diazines, demonstrating its utility in facilitating the necessary deprotonation and cyclization steps. researchgate.net

The synthesis of 1,2,3-triazoles can be achieved through the reaction of aryl azides with dicarbonyl compounds that possess an active methylene group. The reaction between an aromatic azide and a 1,3-diketone, such as acetylacetone (pentane-2,4-dione), is a well-documented method for producing 1-aryl-4-acyl-5-methyl-1H-1,2,3-triazoles. researchgate.net This reaction provides a direct route to compounds structurally very similar to this compound.

The mechanism involves the base-catalyzed formation of an enolate from the diketone. This enolate then acts as the nucleophile, attacking the terminal nitrogen of the azide. Subsequent cyclization and dehydration lead to the formation of the stable aromatic triazole ring. The reaction is highly regioselective. Below is a table summarizing typical results for this type of reaction.

| Aryl Azide Substituent | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|

| p-Fluorophenyl | Sodium Ethoxide/Ethanol (B145695) | Good | researchgate.net |

| Phenyl | Sodium Ethoxide/Ethanol | Not specified | researchgate.net |

| p-Chlorophenyl | Sodium Ethoxide/Ethanol | Not specified | researchgate.net |

| p-Bromophenyl | Sodium Ethoxide/Ethanol | Not specified | researchgate.net |

Derivatization and Functionalization Strategies of 1 1h 1,2,3 Triazol 4 Yl Ethanone

Acetyl Group Transformations

The carbonyl and methyl groups of the acetyl functional group are the primary sites for derivatization. These transformations include reactions with nucleophiles at the carbonyl carbon and condensation reactions at the α-carbon. Such modifications lead to the generation of a wide array of molecular architectures with potential applications in various fields of chemical research.

Synthesis of Oxime Derivatives

The reaction of 1-(1H-1,2,3-triazol-4-yl)ethanone with hydroxylamine and its derivatives leads to the formation of the corresponding oximes. This conversion of a ketone to an oxime is a well-established method for modifying the electronic and steric properties of the original molecule.

A common method for the synthesis of oxime derivatives from this compound involves a condensation reaction with hydroxylamine hydrochloride. researchgate.netmdpi.com This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be heated to ensure completion. The reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with a twofold excess of hydroxylamine hydrochloride in dry ethanol under reflux for five hours resulted in the formation of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime in an 86% yield. researchgate.netcardiff.ac.uk The presence of a base, such as sodium acetate (B1210297), is often employed to neutralize the hydrochloric acid generated during the reaction. nih.gov

Table 1: Synthesis of a this compound Oxime Derivative

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) |

|---|

The oximes derived from unsymmetrical ketones like this compound can exist as two stereoisomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The specific isomer obtained can be influenced by the reaction conditions and the nature of the substituents on the triazole ring.

The structural confirmation of these oxime derivatives is crucial and is typically achieved through spectroscopic methods and single-crystal X-ray diffraction. researchgate.net In the case of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, its structure was unequivocally confirmed by these techniques. researchgate.netmdpi.com The 1H NMR spectrum showed a characteristic exchangeable singlet for the hydroxyl proton at 11.28 ppm. cardiff.ac.uk The presence of two distinct methyl signals at 2.23 and 2.48 ppm was also noted, along with two doublets for the aryl protons. cardiff.ac.uk Single-crystal X-ray analysis provided definitive proof of the (E)-configuration of the oxime. mdpi.com

Condensation Reactions with Aldehydes: Chalcone Formation

The α-methyl group of the acetyl moiety in this compound is sufficiently acidic to undergo deprotonation in the presence of a base, forming an enolate. This enolate can then act as a nucleophile in condensation reactions with aldehydes, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones. These triazole-chalcone hybrids are of significant interest in medicinal chemistry.

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a widely used method for the synthesis of chalcones. wikipedia.org This reaction involves the base-catalyzed reaction between an aromatic aldehyde and a ketone that has α-hydrogens, such as this compound. nih.gov The reaction is typically carried out in an alcoholic solvent with a base like sodium hydroxide or potassium hydroxide. The initial aldol addition product readily undergoes dehydration to yield the more stable conjugated chalcone system. For instance, various 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones have been reacted with different benzaldehydes in ethanol under basic conditions to afford the corresponding chalcones. nih.gov

To enhance reaction rates and improve yields, ultrasound irradiation has been employed as an energy-efficient and environmentally friendly method for the synthesis of chalcone derivatives. mdpi.comrasayanjournal.co.in Sonochemistry can accelerate chemical reactions through the phenomenon of acoustic cavitation. nih.gov

In a specific example, a mixture of 1-(1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone and 4-bromobenzaldehyde in ethanol was subjected to ultrasound irradiation (50/60 Hz) for a short period. mdpi.com Following the addition of a potassium hydroxide solution, the reaction mixture was further sonicated at room temperature for 10 minutes. This procedure resulted in the formation of (E)-3-(4-bromophenyl)-1-(1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-propen-1-one in a high yield of 90%. mdpi.com This method offers significant advantages over conventional heating, including shorter reaction times and often cleaner product formation. rasayanjournal.co.in

Table 2: Ultrasound-Assisted Synthesis of a this compound-Derived Chalcone

| This compound Derivative | Aldehyde | Catalyst/Solvent | Conditions | Product | Yield (%) |

|---|

Reduction to Alcohol and Amine Derivatives

The acetyl group of this compound is a prime site for reduction reactions, leading to the formation of corresponding alcohol and amine derivatives. These transformations introduce new functional groups that can be further modified or can impart desirable chemical characteristics to the molecule.

The reduction of the ketone to a secondary alcohol, 1-(1H-1,2,3-triazol-4-yl)ethanol, is commonly achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a frequently employed reagent for this purpose, known for its selectivity in reducing aldehydes and ketones in the presence of other functional groups. chemguide.co.uk The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol. The hydride from the borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxyborate intermediate, which is subsequently protonated by the solvent to yield the alcohol. Studies on the reduction of similar heterocyclic ketones suggest that this transformation is generally efficient and high-yielding. For instance, the regioselective reduction of 1-substituted 1,2,3-triazole 4,5-diesters with sodium borohydride has been reported to proceed smoothly, indicating the compatibility of the triazole ring with this reducing agent. nih.govsemanticscholar.org

Furthermore, the ketone functionality can be converted into an amine through reductive amination. organic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine in the presence of a dehydrating agent, followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or the milder and more selective sodium triacetoxyborohydride [NaBH(OAc)₃]. harvard.edu This method allows for the introduction of a wide variety of primary and secondary amine functionalities by choosing the appropriate amine reactant. The versatility of reductive amination makes it a powerful tool for creating a diverse library of amine derivatives of the this compound scaffold.

| Transformation | Reagents and Conditions | Product |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄), Methanol or Ethanol | 1-(1H-1,2,3-triazol-4-yl)ethanol |

| Reductive Amination | Primary or Secondary Amine, Sodium Triacetoxyborohydride [NaBH(OAc)₃], Dichloroethane | N-substituted-1-(1H-1,2,3-triazol-4-yl)ethanamine |

Triazole Ring Modifications and Substitutions

The 1,2,3-triazole ring itself offers opportunities for functionalization, primarily through substitution at the nitrogen atoms. These modifications are crucial for modulating the steric and electronic properties of the molecule.

N-Alkylation and N-Arylation Strategies

The nitrogen atoms of the triazole ring can be alkylated or arylated to introduce a wide range of substituents. N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, potentially leading to a mixture of N1 and N2 isomers.

N-arylation of triazoles can be accomplished through transition metal-catalyzed cross-coupling reactions. organic-chemistry.org Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a common method. asianpubs.orgresearchgate.net These reactions typically involve the coupling of the triazole with an aryl halide in the presence of a copper catalyst, a ligand, and a base. Ligand-free copper-catalyzed N-arylation methods have also been developed, offering a simpler and more environmentally friendly approach. scispace.com Palladium-catalyzed N-arylation reactions have also been reported, providing an alternative route to N-aryl triazoles. organic-chemistry.org The regioselectivity of N-arylation can be influenced by the reaction conditions and the substitution pattern of the triazole ring. Efficient post-triazole regioselective N-2 arylation has been developed from C-4, C-5 disubstituted-1,2,3-NH-triazoles using methods such as SNAr, Cu(I) catalyzed aryl amidation, and Cu(II) mediated boronic acid coupling. nih.gov

| Reaction | Catalysts and Reagents | Typical Substrates |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | This compound |

| N-Arylation (Copper-catalyzed) | Aryl Halide, Copper Catalyst (e.g., CuI, Cu₂O), Ligand, Base (e.g., Cs₂CO₃, K₂CO₃) | This compound |

| N-Arylation (Palladium-catalyzed) | Aryl Halide or Triflates, Palladium Catalyst, Ligand, Base | This compound |

Introduction of Heterocyclic Moieties onto the Triazole Ring

The this compound scaffold can be elaborated by the introduction of various heterocyclic moieties, leading to the formation of hybrid molecules with potentially enhanced biological activities.

Pyrroles: The synthesis of pyrrole-triazole hybrids can be achieved through various synthetic routes. One common approach involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound is condensed with a primary amine. The acetyl group of this compound can be a starting point for the construction of such a 1,4-dicarbonyl intermediate.

Quinolines: Quinoline-triazole hybrids can be synthesized through several methods. juniperpublishers.com One approach involves the copper-catalyzed azide-alkyne cycloaddition (click chemistry) between a quinoline-containing azide (B81097) and a terminal alkyne, or vice versa. nih.govresearchgate.netasianpubs.orgresearchgate.net For instance, a propargylated derivative of this compound could be reacted with an azido-quinoline to furnish the desired hybrid.

Chromen-4-ones: The synthesis of chromen-4-one-triazole hybrids often utilizes click chemistry. oaji.netnih.gov A common strategy involves the reaction of a chromone bearing a terminal alkyne with an azide, or a chromone azide with a terminal alkyne. nih.gov Starting from this compound, one could envision a multi-step synthesis to introduce either an azide or an alkyne functionality to facilitate the cycloaddition with a corresponding chromen-4-one derivative. For example, coumarin-1,2,3-triazole conjugates have been synthesized through the base-catalyzed reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehydes with 1-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones. acu.edu.in

Benzofurans: Benzofuran-triazole hybrids can be prepared through the linkage of the two heterocyclic systems. hpu2.edu.vnresearchgate.nethpu2.edu.vnresearchgate.net This can be achieved by forming the triazole ring via a cycloaddition reaction where one of the precursors contains a benzofuran moiety. Alternatively, a pre-formed triazole, such as this compound, can be functionalized and coupled with a benzofuran derivative.

Indolizine: The synthesis of indolizine-triazole hybrids can be accomplished using the Chichibabin indolizine synthesis. nih.govrsc.org This reaction involves the condensation of a 2-substituted pyridine with an α-halo ketone, followed by base-induced cyclization. To synthesize an indolizine derivative of this compound, the ethanone (B97240) would first need to be halogenated at the α-position to form 2-bromo-1-(1H-1,2,3-triazol-4-yl)ethanone. This α-bromo ketone can then be reacted with a 2-substituted pyridine to form a pyridinium salt, which upon treatment with a base, undergoes intramolecular condensation to yield the corresponding indolizine-triazole hybrid.

Imidazo[1,2-a]pyridine: Imidazo[1,2-a]pyridine-triazole hybrids can be synthesized by the reaction of a 2-aminopyridine with an α-halo ketone. semanticscholar.orgresearchgate.netresearchgate.netnih.gov Similar to the synthesis of indolizines, this compound would first be converted to its α-bromo derivative. The subsequent reaction of 2-bromo-1-(1H-1,2,3-triazol-4-yl)ethanone with a 2-aminopyridine derivative leads to the formation of the imidazo[1,2-a]pyridine ring fused to the triazole moiety. Microwave-assisted one-pot three-component condensation reactions have also been employed for the efficient synthesis of such hybrid systems. rsc.org

Pyrazoline: Pyrazoline-triazole hybrids are commonly synthesized from chalcone intermediates. nih.govresearchgate.netnih.govresearchgate.net The synthesis begins with the Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde to form a triazolyl-containing chalcone. This α,β-unsaturated ketone is then reacted with hydrazine or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, to undergo a cyclocondensation reaction, yielding the corresponding pyrazoline derivative.

Thiazole (B1198619): The Hantzsch thiazole synthesis is a classical method for the preparation of thiazole rings and can be adapted for the synthesis of thiazole-triazole hybrids. synarchive.comorganic-chemistry.orgnih.govasianpubs.orgnih.gov This reaction involves the condensation of an α-halo ketone with a thioamide. To apply this to this compound, the ketone must first be brominated at the α-carbon to produce 2-bromo-1-(1H-1,2,3-triazol-4-yl)ethanone. This α-bromo ketone can then be reacted with a thioamide, such as thiourea, to form the corresponding 2-amino-4-(1H-1,2,3-triazol-4-yl)thiazole.

| Heterocyclic System | Key Reaction | Starting Material from this compound |

| Pyrrole | Paal-Knorr Synthesis | 1,4-dicarbonyl derivative |

| Quinoline | Click Chemistry | Propargylated or azido derivative |

| Chromen-4-one | Click Chemistry | Propargylated or azido derivative |

| Benzofuran | Coupling Reactions | Functionalized triazole derivative |

| Indolizine | Chichibabin Indolizine Synthesis | 2-Bromo-1-(1H-1,2,3-triazol-4-yl)ethanone |

| Imidazo[1,2-a]pyridine | Condensation with 2-aminopyridine | 2-Bromo-1-(1H-1,2,3-triazol-4-yl)ethanone |

| Pyrazoline | Cyclocondensation | Triazolyl chalcone |

| Thiazole | Hantzsch Thiazole Synthesis | 2-Bromo-1-(1H-1,2,3-triazol-4-yl)ethanone |

Oxadiazole and Tetrazole Linkages

The conversion of the acetyl moiety of this compound into other five-membered aromatic heterocycles, such as 1,3,4-oxadiazoles and tetrazoles, represents a significant derivatization strategy. These transformations typically require a multi-step synthetic sequence to first convert the acetyl group into a suitable precursor for heterocyclization.

Oxadiazole Synthesis: The synthesis of a 1,3,4-oxadiazole ring linked to the C4 position of the triazole core generally proceeds through a carboxylic acid hydrazide intermediate. A plausible pathway involves:

Oxidation: The acetyl group of the starting ketone is first oxidized to a carboxylic acid, yielding 1H-1,2,3-triazole-4-carboxylic acid.

Hydrazinolysis: The resulting carboxylic acid is then converted to the corresponding acid hydrazide, 1H-1,2,3-triazole-4-carbohydrazide, by reacting it with hydrazine hydrate.

Cyclization: This acid hydrazide is a key precursor that can be cyclized to form the 1,3,4-oxadiazole ring using various reagents. For instance, reaction with carbon disulfide in a basic medium, followed by acidification, yields a 5-thiol-substituted 1,3,4-oxadiazole. jchemrev.com Alternatively, reaction with different carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride can lead to 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com

Tetrazole Synthesis: The formation of a tetrazole ring is commonly achieved through the [2+3] cycloaddition between a nitrile and an azide. nih.gov To link a tetrazole to the triazole core, the acetyl group of this compound must first be converted into a nitrile.

Oxime Formation: The ketone reacts with hydroxylamine to form an oxime intermediate.

Dehydration: The oxime is then dehydrated to yield 1H-1,2,3-triazole-4-carbonitrile.

Cycloaddition: The nitrile group undergoes a 1,3-dipolar cycloaddition reaction with an azide, such as sodium azide, often catalyzed by a Lewis acid, to form the 5-substituted 1H-tetrazole ring. nih.gov This creates a hybrid molecule featuring both a 1,2,3-triazole and a tetrazole ring.

Formation of Complex Hybrid Architectures

The carbonyl group of this compound is a key functional group for building larger, more complex molecular structures through carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the synthesis of hybrid molecules incorporating other important heterocyclic systems.

Bridged Heterocyclic Systems Containing Triazole and Benzofuran Moieties

Creating bridged or linked molecular systems containing both triazole and benzofuran rings can be achieved using this compound as a key starting material. A well-established method for forming the initial carbon-carbon bond between the two heterocyclic systems is the Claisen-Schmidt condensation. wikipedia.org

This reaction involves the base-catalyzed condensation of a ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In this context, this compound can react with a suitably substituted benzofuran-carboxaldehyde. The reaction proceeds via the formation of a triazolyl-containing enolate, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzofuran aldehyde. The resulting aldol adduct readily dehydrates to yield a chalcone-like intermediate, specifically a 1-(1H-1,2,3-triazol-4-yl)-3-(benzofuran-yl)prop-2-en-1-one. This α,β-unsaturated ketone is a versatile intermediate that can undergo further reactions, such as Michael additions or cycloadditions, to form more complex, bridged heterocyclic architectures. Research has demonstrated the synthesis of complex molecules containing both benzofuran and 1,2,3-triazole moieties, highlighting the utility of synthetic strategies that link these two scaffolds. semanticscholar.org

| Reactant 1 | Reactant 2 | Base Catalyst | Intermediate Product |

| This compound | Benzofuran-2-carboxaldehyde | NaOH or KOH | 3-(Benzofuran-2-yl)-1-(1H-1,2,3-triazol-4-yl)prop-2-en-1-one |

| This compound | 5-Methoxybenzofuran-3-carboxaldehyde | NaOH or KOH | 3-(5-Methoxybenzofuran-3-yl)-1-(1H-1,2,3-triazol-4-yl)prop-2-en-1-one |

Triazole-Linked Schiff's Bases

Schiff's bases, or azomethines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with a carbonyl compound. nih.gov The ketone functionality of this compound makes it an ideal substrate for the synthesis of triazole-linked Schiff's bases.

The reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the ketone. This is typically carried out under acidic catalysis, which protonates the carbonyl oxygen, making the carbon more electrophilic. The initial addition product, a hemiaminal, subsequently eliminates a molecule of water to form the stable imine or Schiff base. A wide variety of primary amines can be used, including aromatic amines (anilines), heterocyclic amines, and aliphatic amines, allowing for the generation of a diverse library of triazole-linked Schiff's bases. These compounds are of significant interest in coordination chemistry and medicinal chemistry due to the biological importance of both the triazole ring and the azomethine linkage. nih.govbenthamscience.com

| Ketone Substrate | Primary Amine | Product (Schiff Base) |

| This compound | Aniline | N-(1-(1H-1,2,3-triazol-4-yl)ethylidene)aniline |

| This compound | 4-Chloroaniline | N-(1-(1H-1,2,3-triazol-4-yl)ethylidene)-4-chloroaniline |

| This compound | Benzylamine | N-(1-(1H-1,2,3-triazol-4-yl)ethylidene)benzylamine |

| This compound | 2-Aminopyridine | N-(1-(1H-1,2,3-triazol-4-yl)ethylidene)pyridin-2-amine |

Spectroscopic and Structural Characterization Methodologies in 1 1h 1,2,3 Triazol 4 Yl Ethanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1-(1H-1,2,3-triazol-4-yl)ethanone, offering profound insights into its molecular framework. researchgate.netwvu.edu This non-destructive technique probes the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a magnetic field. The resulting spectra reveal the chemical environment of each nucleus, enabling the precise mapping of atomic connections. wvu.edu

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in this compound. udel.edupressbooks.pub The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. mnstate.edulibretexts.org Protons in different chemical environments experience varying degrees of shielding from the external magnetic field, leading to distinct resonance frequencies. libretexts.org

In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the triazole ring proton, the methyl protons of the acetyl group, and the NH proton of the triazole ring. The proton on the triazole ring (H-5) typically appears as a singlet in the downfield region, a consequence of the electron-withdrawing nature of the heterocyclic ring. The methyl protons of the ethanone (B97240) group also present as a singlet, located in the upfield region of the spectrum. The NH proton of the triazole ring often appears as a broad singlet due to quadrupole broadening and exchange phenomena. mnstate.edu

Spin-spin coupling, observed as the splitting of signals into multiplets, reveals the number of neighboring non-equivalent protons. pressbooks.pub This interaction, transmitted through the bonding electrons, provides valuable connectivity information. mnstate.edu However, for this compound, the key proton signals often appear as singlets due to the absence of adjacent, non-equivalent protons within a three-bond range.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Triazole CH | ~8.2 - 8.5 | s |

| Acetyl CH₃ | ~2.6 - 2.7 | s |

| Triazole NH | Variable, often broad | br s |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. "s" denotes a singlet, and "br s" denotes a broad singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. beilstein-journals.org Although ¹³C is a less abundant isotope (about 1.1%), modern NMR techniques allow for its effective detection. udel.edu Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its electronic environment. mdpi.com

The spectrum of this compound displays characteristic signals for the carbonyl carbon of the ethanone group, the two distinct carbons of the triazole ring, and the methyl carbon. The carbonyl carbon (C=O) resonates at a significantly downfield chemical shift, typically in the range of 190-200 ppm, due to the strong deshielding effect of the oxygen atom. The carbons of the triazole ring (C-4 and C-5) appear in the aromatic region of the spectrum, with their exact positions influenced by the nitrogen atoms and the acetyl substituent. The methyl carbon of the acetyl group is found in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~195 |

| Triazole C4 | ~145 |

| Triazole C5 | ~125 |

| Acetyl CH₃ | ~27 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

To further confirm the structural assignment of this compound, two-dimensional (2D) NMR techniques are employed. researchgate.netnptel.ac.in These experiments provide correlation maps that reveal connections between different nuclei within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the triazole proton signal with the signal of the triazole carbon it is attached to (C-5), and another cross-peak linking the methyl proton signal with the methyl carbon signal. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. utdallas.edulibretexts.org This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. utdallas.edu Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular "fingerprint". utdallas.edulibretexts.org

The IR spectrum of this compound exhibits several key absorption bands that confirm its structure:

N-H Stretching: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring. pressbooks.pub The broadness is often due to hydrogen bonding.

C=O Stretching: A strong, sharp absorption peak typically appears in the range of 1670-1700 cm⁻¹. pressbooks.pub This is a hallmark of the carbonyl group (C=O) in the ethanone moiety.

C=C and C=N Stretching: Absorptions in the region of 1400-1600 cm⁻¹ can be attributed to the C=C and C=N stretching vibrations within the triazole ring.

C-H Stretching: Bands in the 2900-3100 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds of the methyl group and the triazole ring. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Triazole) | ~3100-3400 | Medium, Broad |

| C=O Stretch (Ketone) | ~1670-1700 | Strong, Sharp |

| C=N, C=C Stretch (Triazole) | ~1400-1600 | Medium |

| C-H Stretch | ~2900-3100 | Medium to Weak |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides crucial information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. utdallas.edu In a mass spectrometer, the molecule is first ionized and then separated based on its m/z value, generating a mass spectrum that reveals the molecular ion peak and various fragment ions. miamioh.edu

The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, offers valuable clues about the molecule's structure. miamioh.edu For this compound, common fragmentation pathways may involve the loss of the acetyl group, cleavage of the triazole ring, or loss of small neutral molecules like N₂. nih.gov

Electrospray ionization (ESI) is a "soft" ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. wikipedia.orgnih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. nih.govresearchgate.net As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺). nih.govnih.gov

A key advantage of ESI is that it minimizes fragmentation during the ionization process, resulting in a prominent molecular ion peak in the mass spectrum. wikipedia.org This allows for the unambiguous determination of the molecular weight. By adjusting the instrumental parameters, controlled fragmentation can be induced, providing structural information through tandem mass spectrometry (MS/MS) experiments. wikipedia.org In such experiments, the [M+H]⁺ ion is selected and fragmented, and the resulting fragment ions are analyzed to elucidate the connectivity of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. In the context of triazole research, GC-MS is instrumental in monitoring reactions and confirming the presence of specific isomers and derivatives. For instance, the analysis of 1-methyl-1H-1,2,4-triazole, a related compound, relies on GC combined with a mass spectrometric detector to identify and quantify its presence in complex mixtures like soil samples. researchgate.net This analytical procedure separates compounds based on their passage through a capillary column, after which the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, providing a unique fingerprint for identification. researchgate.net This technique is particularly valuable for distinguishing between different transformation products of parent compounds in environmental or metabolic studies. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. By providing highly accurate mass measurements, typically to within a few parts per million, HRMS allows for the determination of a precise molecular formula. In the synthesis of novel triazole derivatives, HRMS is routinely used to verify the structure of the final products. For example, in the creation of complex molecules containing the 1,2,3-triazole moiety, HRMS data provides definitive support for the successful synthesis by matching the experimentally observed mass with the calculated exact mass of the proposed structure. This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

X-ray Single Crystal Diffraction for Solid-State Structure Determination

Analysis of Molecular Conformation and Dihedral Angles

A key piece of information derived from X-ray crystallography is the molecular conformation, including the spatial relationship between different parts of a molecule, which is often described by dihedral angles. In numerous studies of related triazolyl ethanone derivatives, the dihedral angle between the triazole ring and an attached phenyl ring is a significant feature. For example, in 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, the triazole and phenyl rings are reported to be nearly perpendicular, with a dihedral angle of 88.72 (4)°. nih.govresearchgate.netdoaj.org In contrast, the related alcohol, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol, shows a nearly parallel arrangement with a dihedral angle of just 2.52 (5)°. nih.govresearchgate.net Another derivative, 1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone, exhibits a dihedral angle of 50.84 (6)° between the p-tolyl ring and the main molecular plane. iucr.orgresearchgate.net These values highlight how substitution and changes in functional groups can significantly influence the preferred three-dimensional shape of the molecule.

Table 1: Selected Dihedral Angles in Related Triazole Compounds

| Compound | Rings Measured | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | Triazole and Phenyl | 88.72 (4) | nih.govdoaj.org |

| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Triazole and Difluorophenyl | 84.00 (4) | |

| 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate | Triazole and Fluorophenyl | 99.80 (4) | nih.gov |

| 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone | Triazole Plane and p-Tolyl | 50.84 (6) | iucr.orgresearchgate.net |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The stability of a crystal lattice is governed by a network of intermolecular interactions. X-ray diffraction allows for the detailed investigation of these forces, such as hydrogen bonds and π-π stacking. rsc.orgnih.gov In the crystal structures of compounds analogous to this compound, these interactions are prevalent. For instance, the crystal structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone reveals intermolecular C—H⋯O and C—H⋯N hydrogen bonds that link the molecules. nih.gov Furthermore, this compound exhibits C—H⋯π contacts and a weak π–π stacking interaction between the triazole and phenyl rings, with a centroid-to-centroid distance of 4.547 (1) Å, which further stabilizes the crystal packing. nih.govdoaj.org Similarly, in 1-{1-[(2-Chlorothiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone, intermolecular C—H···O and C—H···N hydrogen bonds are noted as being strong contributors to the stability of the crystal packing. researchgate.net These non-covalent interactions are crucial in directing the self-assembly of molecules into an ordered, crystalline solid. rsc.orgresearchgate.net

Studies of Isostructural Compounds

Table 2: Crystallographic Data for Related Triazole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | C₁₀H₉N₃O | Orthorhombic | Pca2₁ | 10.3398(2) | 10.2796(2) | 8.5273(2) | 90 | researchgate.net |

| 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol | C₁₀H₁₁N₃O | Monoclinic | P2₁/c | 11.5356(2) | 10.1173(2) | 8.7127(2) | 108.581(1) | nih.gov |

| 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone | C₁₂H₁₃N₃O | Monoclinic | P2₁/c | 5.7747(4) | 6.5171(5) | 30.234(2) | 95.342(7) | researchgate.net |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This experimental data is then compared to the calculated percentages for a proposed molecular formula to confirm its accuracy. The synthesis of new triazole derivatives is often accompanied by elemental analysis to validate the identity of the prepared compounds. nih.govmdpi.com For example, the synthesis of (E)-3-(4-methoxyphenyl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one reported its elemental analysis results (Found: C, 71.53; H, 5.66; N, 13.23%) which were in close agreement with the calculated values for its formula, C₁₉H₁₇N₃O₂ (Calcd: C, 71.46; H, 5.37; N, 13.16%). nih.gov This agreement provides strong evidence for the successful synthesis and purity of the compound, corroborating the structural data obtained from spectroscopic methods like NMR and MS.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, serving the dual purpose of monitoring the progress of chemical reactions and purifying the final product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique frequently employed to monitor the progress of chemical reactions in real-time. libretexts.org In the context of synthesizing this compound, TLC allows chemists to observe the consumption of starting materials and the formation of the desired product. libretexts.org

The process involves spotting a small sample (aliquot) of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. libretexts.orgmdpi.com Alongside the reaction mixture, reference spots of the starting materials are also applied. A "co-spot," where the reaction mixture is spotted directly on top of the starting material spot, is often used to confirm the identity of the spots. rochester.edu

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the eluent. The eluent travels up the plate by capillary action, and as it passes over the spots, the different compounds in the mixture move up the plate at different rates. rsc.org This separation is based on the polarity of the compounds relative to the stationary and mobile phases. rsc.org After the solvent front nears the top of the plate, the plate is removed, dried, and visualized. Since many organic compounds, including triazoles, are colorless, visualization is often achieved using ultraviolet (UV) light or by staining with a developing agent. mdpi.com The disappearance of the reactant spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is proceeding. libretexts.org When the limiting reactant spot is no longer visible, the reaction is considered complete. libretexts.org

Table 1: Example TLC Parameters for Monitoring Triazole Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel coated aluminum plates (e.g., Merck F254) mdpi.com |

| Mobile Phase (Eluent) | A mixture of solvents, often non-polar and polar, such as ethyl acetate (B1210297) and cyclohexane. The ratio is optimized for the specific reaction. rsc.org For example, a 2:1 mixture of ethyl acetate:cyclohexane has been used for monitoring the conversion of 4-aminophenol (B1666318) to paracetamol. rsc.org |

| Visualization | UV light (254 nm) is commonly used to see UV-active compounds. mdpi.com Staining with agents like iodine or potassium permanganate (B83412) can also be used. rsc.org |

Once TLC indicates that a reaction is complete, the crude product mixture often contains unreacted starting materials, byproducts, and catalysts. Column chromatography is the standard method for purifying the desired compound, such as this compound, from these impurities on a larger scale.

The principle is similar to TLC, but it is a preparative technique. A glass column is packed with a stationary phase, typically silica gel or alumina. The crude product mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column. The components of the mixture separate as they travel down the column at different rates, allowing them to be collected in separate fractions as they exit the bottom.

In the purification of triazole derivatives, a gradient elution method is often employed. This involves starting with a less polar eluent and gradually increasing its polarity by mixing in a more polar solvent. This allows for a more efficient separation of compounds with a wide range of polarities. For instance, in the purification of various 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes, an initial elution with dichloromethane (B109758) (DCM) might be used to remove non-polar impurities, followed by a gradient of DCM and ethyl acetate (EtOAc) to elute the more polar triazole product. mdpi.com

Table 2: Example Eluent Systems for Column Chromatography Purification of Triazole Derivatives

| Starting Eluent | Final Eluent | Target Compound Class | Reference |

|---|---|---|---|

| Petroleum-ether/DCM (1:4) | DCM/EtOAc (1:9) | 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes | mdpi.com |

| Dichloromethane (DCM) | DCM/EtOAc (19:1) | 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde | mdpi.com |

| Dichloromethane (DCM) | DCM/EtOAc (4:1) | 1-(2,2-Dimethoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde | mdpi.com |

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. They are crucial for assessing the thermal stability and characterizing the phase transitions of compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is particularly useful for determining the thermal stability and decomposition profile of a compound. A TGA curve plots the percentage of initial mass remaining against temperature.

For heterocyclic compounds like triazoles, TGA can reveal the temperature at which decomposition begins, the number of decomposition steps, and the mass of any residue left at high temperatures. Studies on 1,2,4-triazole (B32235) derivatives have shown that the triazole ring can be thermally unstable at temperatures above 300°C. jocpr.comresearchgate.net A TGA analysis of this compound would provide a TGA curve indicating one or more mass loss steps. The onset temperature of the first major mass loss is typically considered the decomposition temperature, which is a key indicator of the compound's thermal stability. jocpr.com

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov DSC is used to detect thermal transitions, such as melting, crystallization, and decomposition. nih.gov

A DSC thermogram plots heat flow against temperature. An endothermic event, such as melting, appears as a peak where the sample absorbs heat. An exothermic event, like decomposition, appears as a peak where the sample releases heat. For a crystalline solid like this compound, a DSC analysis would typically show a sharp endothermic peak corresponding to its melting point. At higher temperatures, broad exothermic peaks may appear, indicating decomposition processes. jocpr.com The data obtained from DSC, particularly the melting point, is a critical parameter for compound characterization and purity assessment. nih.gov

Table 3: Hypothetical Thermal Analysis Data for a Triazole Compound

| Technique | Observation | Temperature (°C) | Interpretation |

|---|---|---|---|

| TGA | Onset of Mass Loss | > 250 | Beginning of thermal decomposition |

| DSC | Endothermic Peak | 150 - 160 | Melting Point (Tₘ) |

| DSC | Exothermic Peak | > 250 | Decomposition |

Note: This table is illustrative. Actual values for this compound would require experimental measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides valuable information about the electronic structure of the molecule, particularly the presence of conjugated systems and chromophores.

The 1H-1,2,3-triazole ring system is an aromatic heterocycle. Aromatic compounds are known to exhibit characteristic absorption bands in the UV region due to π → π* electronic transitions. nih.gov Gas-phase UV absorption studies on the parent compound, 1H-1,2,3-triazole, show a strong absorption band with a maximum (λmax) around 206 nm. nih.govrsc.org This absorption is attributed to a π → π* transition within the aromatic triazole ring. nih.gov

For this compound, the presence of the acetyl group (a chromophore) conjugated with the triazole ring would be expected to influence the absorption spectrum. The carbonyl group introduces n → π* transitions, and its conjugation with the triazole ring could potentially shift the π → π* absorption band to a longer wavelength (a bathochromic or red shift). Therefore, the UV-Vis spectrum of this compound serves as a characteristic fingerprint and is useful for confirming its structure and for quantitative analysis using the Beer-Lambert law.

Table 4: UV Absorption Data for 1H-1,2,3-Triazole

| Compound | λmax (nm) | Transition Type | Reference |

|---|

Computational Chemistry and Theoretical Investigations of 1 1h 1,2,3 Triazol 4 Yl Ethanone Systems

Molecular Modeling and Docking Studies for Ligand-Target Interactions.nih.govresearchgate.net

Molecular modeling and docking are cornerstone computational techniques used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein or enzyme. These studies are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. For derivatives of 1-(1H-1,2,3-triazol-4-yl)ethanone, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes implicated in diseases like cancer and tuberculosis. nih.govresearchgate.net

Prediction of Binding Affinities with Biological Macromolecules.researchgate.netmdpi.com

The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction between a ligand and its target. A more negative score typically indicates a more favorable binding interaction.

In one study, a series of 1,4,5-trisubstituted 1,2,3-triazole ethanone (B97240) derivatives were docked against the Mycobacterium tuberculosis enoylreductase (InhA) protein (PDB ID: 4TZT), a key enzyme in the mycobacterial cell wall synthesis pathway. The compounds exhibited promising binding energies, ranging from -6.8 to -7.8 kcal/mol, suggesting they could act as potential inhibitors of this crucial enzyme. researchgate.net

Another investigation focused on 1,2,3-triazolyl-pyridine hybrids derived from an acetyl triazole precursor. nih.gov These compounds were evaluated as potential inhibitors of human Aurora B kinase, a protein involved in cell division and a target in cancer therapy. The docking studies provided insights into the binding interactions of these hybrid molecules with the kinase's active site. nih.gov Similarly, thiazole (B1198619) conjugates linked to a 1-(1H-1,2,3-triazol-4-yl) moiety were docked with the Rho6 protein, a target in hepatic cancer, to assess their potential as anti-cancer agents. mdpi.com

The following table summarizes representative docking scores for derivatives of this compound against various biological targets.

| Target Protein | PDB ID | Compound Type | Docking Score (kcal/mol) | Potential Application |

| Mycobacterium tuberculosis enoylreductase (InhA) | 4TZT | 1,4,5-trisubstituted 1,2,3-triazole ethanone derivatives | -6.8 to -7.8 | Antitubercular |

| Human Aurora B Kinase | 4AF3 | 1,2,3-triazolyl-pyridine hybrids | Not explicitly stated, but showed good interactions | Anticancer |

| Human Thymidylate Synthase | 6QXG | 1,3,4-oxadiazole-incorporated 1,2,3-triazole moieties | -3.81 to -4.25 | Anticancer |

| Rho6 protein | - | Thiazole conjugates linked to 1,2,3-triazole | Not explicitly stated, but showed good binding | Anti-hepatic cancer |

Identification of Key Residues in Binding Sites

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for the stability of the ligand-protein complex.

For instance, in the docking study of 1,3,4-oxadiazole-incorporated 1,2,3-triazole hybrids with human thymidylate synthase (PDB ID: 6QXG), the nitrogen atoms of the 1,2,3-triazole ring were found to form hydrogen bonds with the ASN 226 residue. mdpi.com Furthermore, pi-pi stacking interactions were observed between the triazole ring and the PHE 225 residue, as well as between the oxadiazole ring and a HIE 196 residue, highlighting the importance of the heterocyclic rings in anchoring the ligand within the active site. mdpi.com

Prediction of Activity Spectra for Substances (PASS) Analysis

PASS is a computational tool that predicts the biological activity spectrum of a compound based on its chemical structure. It provides a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi).

A study involving 1,4,5-trisubstituted 1,2,3-triazole ethanone derivatives utilized PASS to estimate their pharmacological potential. aminer.cn The predictions suggested that these compounds were more likely to exhibit antimycobacterial and anti-inflammatory activities rather than antifungal or antineoplastic properties. aminer.cn This type of analysis is valuable for prioritizing which biological assays should be performed during the experimental validation phase.

In-silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The ADME properties of a potential drug candidate are critical for its success. In-silico tools are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles.

Several studies on derivatives of this compound have included ADME predictions. aminer.cnacs.org For a series of 1,2,3-triazolyl-pyridine hybrids, the predicted values for human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration were within acceptable ranges, suggesting good oral bioavailability. acs.org Similarly, an evaluation of 1,4,5-trisubstituted 1,2,3-triazole ethanones found that all the synthesized compounds passed the ADME evaluation based on computational models. researchgate.netaminer.cn These predictions often analyze parameters like molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, comparing them to established guidelines like Lipinski's rule of five.

The table below shows a representative in-silico ADME prediction for a class of 1,2,3-triazole derivatives.

| ADME Parameter | Predicted Outcome | Implication |

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut. acs.org |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Potential for activity in the central nervous system. acs.orgekb.eg |

| Oral Bioavailability | High | Suitable for oral administration. ekb.eg |

| Ames Toxicity | Negative (for some derivatives) | Lower likelihood of being mutagenic. acs.org |

Hirshfeld Surface Analysis for Intermolecular Contact Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like d_norm (normalized contact distance) onto the surface, it provides a detailed picture of how molecules pack together.

For derivatives of this compound, Hirshfeld analysis reveals the dominant types of intermolecular contacts. In the crystal structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]quinoxalin-2(1H)-one, the analysis indicated that the most significant contributions to crystal packing come from H···H (52.7%), H···N/N···H (18.9%), and H···C/C···H (17.0%) interactions. nih.gov This signifies that van der Waals forces and hydrogen bonding are the primary forces governing the solid-state architecture. nih.gov Similarly, for [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, H···H (23.2%) and O···H/H···O (25.7%) contacts were the most prominent. nih.gov The red spots on the d_norm surface highlight close contacts, which often correspond to hydrogen bonds, such as C—H···O and C—H···N interactions. nih.gov

Electrochemical Property Investigations via Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It can provide information about the oxidation and reduction potentials, which are relevant to a molecule's potential role in biological redox reactions and its stability.

An investigation of a series of 1,4,5-trisubstituted 1,2,3-triazole ethanone and their corresponding reduced ethanol (B145695) derivatives included CV studies. The results showed that these compounds generally possess high oxidation potentials. aminer.cn This finding suggests that they are not easily oxidized and, therefore, are unlikely to act as antioxidant agents. This information is valuable for understanding the potential metabolic fate and the types of biological pathways in which these compounds might participate. aminer.cn

Research Applications and Broader Context of 1 1h 1,2,3 Triazol 4 Yl Ethanone Chemistry

Development as Ligands in Coordination Chemistry

The 1,2,3-triazole moiety is known to be a good ligand for metal ions. This is due to the presence of multiple nitrogen atoms which can coordinate with metal centers, and its ability to act as a hydrogen bond acceptor. mdpi.com In some cases, it can also function as a hydrogen bond donor. mdpi.com This has led to the development of triazole-based compounds as ligands in coordination chemistry, particularly in the field of transition metal catalysis.

One of the most significant applications of 1,2,3-triazole derivatives is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". nih.govresearchgate.net This reaction is widely used for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com

In the context of CuAAC, ligands play a crucial role in stabilizing the catalytically active copper(I) oxidation state, especially in aqueous solutions. beilstein-journals.org Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a well-known ligand for this purpose. beilstein-journals.org Another example is tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, which has been shown to be an excellent ligand for preparing air-stable copper(I) complexes that are highly active in CuAAC reactions. beilstein-journals.org These ligands facilitate the reaction, allowing it to proceed under mild conditions with high yields. nih.govbeilstein-journals.org The design of such ligands often incorporates the 1,2,3-triazole scaffold, highlighting the importance of this heterocyclic core in the development of efficient catalytic systems.

Contributions to Agrochemistry

Triazole compounds, in general, have made significant contributions to the field of agrochemistry. nih.gov Both 1,2,3- and 1,2,4-triazole (B32235) derivatives have been investigated for their potential as active ingredients in various agrochemical formulations.

Derivatives of 1,2,3-triazoles have been explored for their use as insecticides and fungicides. nih.gov While research on the specific insecticidal or fungicidal properties of 1-(1H-1,2,3-triazol-4-yl)ethanone is not extensively documented, the broader class of 1,2,3-triazole-containing compounds has shown promise. For instance, oleanane-type triterpene conjugates with a 1H-1,2,3-triazole ring have demonstrated significant fungicidal activity. nih.gov

The 1,2,4-triazole isomers are particularly well-established in this area, with many commercial fungicides being based on this scaffold. nih.gov These compounds often work by inhibiting the biosynthesis of ergosterol (B1671047) in fungi, which is essential for their cell membrane integrity. nih.gov Research into novel triazole derivatives continues to be an active area in the development of new and effective crop protection agents. nih.govresearchgate.net

| Compound Type | Target Pathogen | Activity Level |

|---|---|---|

| Oleanane-type triterpene conjugates with 1,2,3-triazole | Sclerotinia sclerotiorum | Above 83% inhibition |

| 1,2,4-Triazole derivatives | Various phytopathogenic fungi | Broad-spectrum fungicidal activity |

Derivatives of 1,2,3-triazole have also been investigated for their potential as plant growth regulators. nih.gov The broader class of triazoles, particularly 1,2,4-triazoles, are known to have applications in this area. researchgate.net These compounds can influence various physiological processes in plants, leading to desirable traits such as improved growth and stress tolerance.

Advanced Materials Science Applications

The 1,2,3-triazole ring is a valuable component in the synthesis of functional polymers. mdpi.com The high dipole moment of the triazole ring and its ability to form hydrogen bonds contribute to the unique properties of these materials. mdpi.com Polymers containing 1,2,3-triazole units in their backbone are being explored for various applications. mdpi.comrsc.org The synthesis of these polymers often relies on the CuAAC reaction, which allows for the efficient and controlled formation of the triazole linkages. rsc.org While the specific use of this compound in this field is not widely reported, its structure suggests its potential as a monomer or a precursor to monomers for the creation of novel triazole-based polymers.

Role as Key Intermediates in the Synthesis of Diverse Heterocyclic Scaffolds for Medicinal Chemistry Research

One of the most significant roles of this compound is as a key intermediate in the synthesis of more complex heterocyclic compounds for medicinal chemistry research. nih.govopenmedicinalchemistryjournal.com The acetyl group provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.

For example, 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethanones can react with benzaldehydes to form chalcones. nih.gov These chalcones can then be used to synthesize pyrazolin-N-thioamides, which in turn are precursors to more complex heterocycles like 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. nih.gov These multi-ring systems are of interest due to the diverse biological activities associated with each of the individual heterocyclic components, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govcardiff.ac.uk

The following table summarizes the synthesis of various heterocyclic compounds starting from triazole-containing precursors, demonstrating the utility of the this compound scaffold in generating a library of diverse molecules for further investigation.

| Starting Material Type | Reagents | Product Type | Yield |

|---|---|---|---|

| 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes | Ethanol (B145695), basic conditions | Chalcones | Not specified |

| Chalcones | Thiosemicarbazide, ethanol, sodium hydroxide | Pyrazolin-N-thioamides | Not specified |

| Pyrazolin-N-thioamides and various ketones | - | 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles | 77-90% |

| N-pyrazoline-thioamides and 4-bromoacetyl-1,2,3-triazoles | Anhydrous ethanol, Et3N, reflux | 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles | 84-87% |

Rational Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Investigations

The 1,2,3-triazole scaffold, the core of this compound, is a prominent pharmacophore in medicinal chemistry. nih.gov Its value lies not only in its intrinsic biological properties but also in its function as a stable and effective linker, connecting different molecular fragments to create hybrid compounds with novel or enhanced activities. nih.gov The rational design of derivatives is significantly streamlined by the advent of "click chemistry," particularly the copper- or ruthenium-catalyzed azide-alkyne cycloaddition reactions. nih.govresearchgate.net This synthetic approach allows for the efficient and predictable creation of diverse libraries of 1,2,3-triazole-containing compounds, which is fundamental for conducting thorough Structure-Activity Relationship (SAR) investigations. researchgate.net SAR studies are pivotal in drug discovery, as they analyze how systematic changes in a molecule's chemical structure influence its biological activity, thereby guiding the optimization of lead compounds to improve potency and selectivity. automate.video

The synthesis of 1,2,3-triazole derivatives for SAR studies typically involves the reaction of various organic azides with functionalized alkynes. nih.gov By systematically altering the substituents on either the azide (B81097) or alkyne precursors, researchers can explore the chemical space around the triazole core and identify key structural features that govern biological efficacy.

Anticancer Activity Investigations

The 1,2,3-triazole motif is a common feature in the design of novel anticancer agents. SAR studies have been crucial in identifying highly potent compounds by modifying the substituents on the triazole ring and its linked moieties.

In one study, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and evaluated for their antiproliferative activity. mdpi.com The investigation revealed that the nature of the substituent on the triazole ring was critical for potency. Compound 3h , which features a phenyl ring on the triazole, was identified as the most potent derivative, with a half-maximal growth inhibition (GI₅₀) value of 22 nM. mdpi.com In contrast, replacing the phenyl group with a smaller methyl group (compound 3c ) resulted in a nearly twofold decrease in potency, demonstrating the importance of the larger aromatic substituent for this class of compounds. mdpi.com

| Compound | Quinolinone Substituent (R²) | Triazole Substituent (R⁴) | Antiproliferative Activity (GI₅₀, nM) |

| 3h | OCH₃ | Phenyl | 22 mdpi.com |

| 3c | OCH₃ | Methyl | 39 mdpi.com |

| Erlotinib (Reference) | - | - | 33 mdpi.com |

Another study focused on creating hybrid structures by linking diarylmethanol units to a 1,2,3-triazole core via a click reaction. nih.gov The resulting compounds were tested for anticancer activity, and several derivatives showed significantly higher potency than the standard chemotherapeutic agent 5-Fluorouracil (5-Fu). nih.gov This highlights the success of using the triazole as a scaffold to build complex and highly active anticancer agents. nih.govresearchgate.net

| Compound | Anticancer Activity vs. MCF-7 (IC₅₀, µM) |

| 6b | 1.87 nih.gov |

| 6h | 12.5 nih.gov |

| 6i | 7.22 nih.gov |

| 6j | 8.04 nih.gov |

| 5-Fu (Standard) | 40.89 nih.gov |

Furthermore, a 1,2,3-triazole derivative of the natural saponin (B1150181) Albiziabioside A demonstrated significant activity against HCT116 cells with a half-maximal inhibitory concentration (IC₅₀) of 5.19 µM and was also effective against multidrug-resistant cancer cells. nih.gov

Enzyme Inhibition Investigations

The rational design of 1,2,3-triazole derivatives has led to the discovery of potent and selective enzyme inhibitors for various therapeutic targets.

For instance, structural optimization and SAR studies of 1-phenyl-1H-naphtho[2,3-d] researchgate.netnih.govresearchgate.nettriazole-4,9-dione derivatives identified a new class of dual inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key targets in cancer immunotherapy. nih.gov The most potent compound, 38 , emerged from these studies. Its design, featuring specific halogen substitutions, resulted in exceptional inhibitory activity with IC₅₀ values in the low nanomolar range for both enzymes. nih.gov

| Compound | Structure | IDO1 Inhibition (IC₅₀, nM) | TDO Inhibition (IC₅₀, nM) |

| 38 | 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] researchgate.netnih.govresearchgate.nettriazole-4,9-dione | 5 nih.gov | 4 nih.gov |